1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol
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Overview
Description
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol typically involves the reaction of 3-nitrobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-nitrobenzaldehyde} + \text{trifluoroacetone} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of 1,1,1-Trifluoro-2-(3-aminophenyl)-2-butanol.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The nitrophenyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 1,1,1-Trifluoro-2-phenylpropan-2-ol
- 2,2,2-Trifluoro-1-phenylethanol
Uniqueness
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-2-(3-nitrophenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-9(15,10(11,12)13)7-4-3-5-8(6-7)14(16)17/h3-6,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAROGWFJFQXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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